molecular formula C17H19N3O4 B2905857 ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396560-58-9

ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate

Cat. No.: B2905857
CAS No.: 1396560-58-9
M. Wt: 329.356
InChI Key: KBULGWWGPKBNNK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate is a synthetic small molecule featuring a hybrid structure combining an indole moiety, an azetidine ring, and an ethyl ester group. The indole core is linked via a carbonyl group to the azetidine ring, which is further connected to an acetamide-ester side chain. This compound is likely designed for pharmaceutical or biochemical research, leveraging the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin receptor ligands) and the azetidine ring’s role in enhancing metabolic stability and conformational rigidity .

For instance, coupling reactions involving HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and NMM (N-methylmorpholine) are commonly used to form carboxamide bonds between indole derivatives and azetidine-3-carboxylic acid intermediates .

Properties

IUPAC Name

ethyl 2-[[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-15(21)8-19-16(22)11-9-20(10-11)17(23)13-7-18-14-6-4-3-5-12(13)14/h3-7,11,18H,2,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULGWWGPKBNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with azetidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing biological processes such as neurotransmission and cell signaling. The azetidine ring may also contribute to the compound’s activity by providing structural rigidity and influencing its binding properties .

Comparison with Similar Compounds

Indole-Acetamide Derivatives

Example Compound : N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5 in )

  • Structural Differences : Lacks the azetidine ring and ethyl ester group. Instead, it features a guanidine group attached to the indole-acetamide backbone.
  • Synthesis : Prepared via alkylation of indole with ethyl bromoacetate, followed by hydrolysis and coupling with Boc-guanidine using HATU/NMM .
  • Key Properties :
    • Molecular weight: 216.9 g/mol (ESI-MS) .
    • Bioactivity: Indole-acetamides are often explored for kinase inhibition or antimicrobial activity.

Comparison :

Feature Target Compound Compound 5
Core Structure Indole-azetidine-ester Indole-acetamide-guanidine
Molecular Weight ~375 g/mol (estimated) 216.9 g/mol
Functional Groups Azetidine, ester, carboxamide Guanidine, acetamide
Synthesis Complexity Higher (multi-step coupling) Moderate (ester hydrolysis + coupling)

The azetidine ring in the target compound may improve metabolic stability compared to the linear acetamide-guanidine structure of Compound 4.

Azetidine-Containing Analogues

Example Compound : Ethyl 2-(2-(1-(phenylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate (24c in )

  • Structural Differences : Replaces the indole moiety with a thiazole ring and incorporates a phenylsulfonyl group on the azetidine nitrogen.
  • Synthesis : Involves coupling azetidine-3-carboxylic acid with a thiazole-ethyl ester intermediate using HATU/NMM, followed by sulfonylation .
  • Key Properties :
    • ¹H NMR (CDCl₃): δ 1.29 (t, 3H, ester CH₃), 4.21 (q, 2H, ester CH₂), 7.50–7.90 (m, aromatic protons) .
    • Bioactivity: Thiazole-azetidine hybrids are studied for protease inhibition or anticancer activity.

Comparison :

Feature Target Compound Compound 24c
Heterocyclic Core Indole Thiazole
Azetidine Substituent 1H-Indole-3-carbonyl Phenylsulfonyl
Solubility Likely lower (hydrophobic indole) Higher (sulfonyl group polarity)
Synthetic Yield Not reported 34% (after chromatography)

The indole core in the target compound may enhance π-π stacking interactions in biological targets compared to the thiazole ring in 24c.

Indole-Ester Derivatives

Example Compound : Ethyl 2-(1H-indol-3-yl)acetate ()

  • Structural Differences : Simpler structure lacking the azetidine-carboxamide linkage.
  • Synthesis: Direct esterification of 2-(1H-indol-3-yl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
  • Key Properties :
    • Yield: ~75–80% (typical for esterification) .
    • Applications: Intermediate for pharmaceuticals or agrochemicals.

Comparison :

Feature Target Compound Ethyl 2-(1H-indol-3-yl)acetate
Complexity High (multiple functional groups) Low (ester + indole)
Bioactivity Potential Broader (azetidine enhances targeting) Limited (requires further derivatization)
Stability Likely higher (rigid azetidine) Moderate (prone to hydrolysis)

Physicochemical and Pharmacokinetic Considerations

  • Azetidine vs.
  • Ester Group : The ethyl ester enhances membrane permeability but may require hydrolysis in vivo to release the active carboxylic acid .
  • Crystal Packing : Analogous compounds (e.g., ) show stabilization via π-π interactions and hydrogen bonding, suggesting similar solid-state behavior for the target compound .

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate, and what reaction conditions critically influence yield?

Answer:
A typical synthesis involves:

Azetidine precursor preparation : Azetidine-3-carboxylic acid is activated (e.g., via NHS ester) for coupling.

Indole-3-carbonyl conjugation : React indole-3-carbonyl chloride with the activated azetidine derivative under inert conditions (argon) in DMF at 0–25°C.

Amide bond formation : Couple the intermediate with ethyl 2-aminoacetate using HATU/DIPEA in dichloromethane.
Key conditions :

  • Solvent choice (DMF for acylation, DCM for amidation).
  • Temperature control to minimize side reactions (e.g., racemization).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 40–60% after optimization .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?

Answer:

  • NMR : 1H NMR confirms azetidine ring protons (δ 3.5–4.5 ppm) and indole NH (δ ~10.5 ppm). 13C NMR identifies carbonyl groups (170–180 ppm) .
  • HRMS : Exact mass determination (e.g., ESI+ mode) validates molecular formula.
  • HPLC : Reverse-phase C18 column with UV detection at 280 nm (indole chromophore) assesses purity (>95% required for biological assays) .

Advanced: How can coupling efficiency between azetidine-3-carboxamide and indole-3-carbonyl moieties be optimized to reduce side products?

Answer:

  • Coupling agents : Replace EDCI with HATU for sterically hindered intermediates.
  • Activation : Pre-activate the indole-3-carboxylic acid using T3P (propylphosphonic anhydride) to enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) and improves yield by 15–20% .
  • Byproduct monitoring : Use LC-MS to detect unreacted starting materials and optimize stoichiometry .

Advanced: What strategies improve aqueous solubility for in vitro assays without structural modification?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Prepare phosphate-buffered saline (pH 7.4) with 0.1% Tween-80.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance dispersion .

Basic: What preliminary biological assays are recommended to evaluate activity?

Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (IC50 determination in HeLa or MCF-7).
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using ADP-Glo™ assays.
  • Dose-response : Test 10 nM–100 µM with triplicates; include staurosporine as a positive control .

Advanced: How to resolve batch-to-batch variability in biological activity data?

Answer:

  • Purity analysis : Re-analyze batches via HPLC and HRMS to detect impurities (e.g., de-esterified byproducts).
  • Chiral integrity : Use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>98%).
  • Crystallography : Solve X-ray structure to rule out polymorphic differences affecting bioavailability .

Advanced: Which computational methods predict target binding modes and stability?

Answer:

  • Docking : AutoDock Vina with kinase homology models (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to azetidine NH and indole carbonyl.
  • MD simulations : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å).
  • Pharmacophore alignment : Match against known EGFR inhibitors to validate interaction patterns .

Basic: How to assess compound stability under storage conditions?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
  • Lyophilization : Lyophilize in amber vials under argon; reconstitute in anhydrous DMSO for long-term storage (-80°C).
  • Photostability : Expose to UV light (ICH Q1B guidelines) to evaluate photodegradation .

Advanced: What challenges arise during synthesis scale-up, and how are they mitigated?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling during acylation.
  • Intermediate solubility : Switch from DMF to THF/water mixtures for easier crystallization.
  • Flow chemistry : Implement continuous flow for azetidine coupling to improve safety and yield (pilot-scale yields: 50–65%) .

Advanced: How to elucidate metabolic pathways using in vitro models?

Answer:

  • Liver microsomes : Incubate with human liver microsomes (1 mg/mL) and NADPH. Quench at 0, 15, 30, 60 mins; analyze via LC-HRMS.
  • Metabolite ID : Look for hydroxylation (M+16) and glucuronidation (M+176) products.
  • CYP inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

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